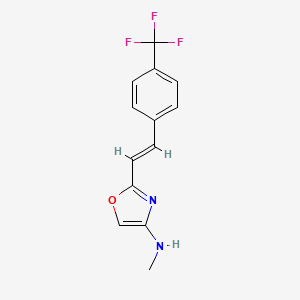
N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a styryl moiety, which is further connected to an oxazole ring substituted with an N-methyl group. The presence of these functional groups imparts distinct chemical and biological characteristics to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine typically involves the following steps:
Formation of the Styryl Intermediate: The initial step involves the synthesis of the styryl intermediate through a Wittig reaction, where a phosphonium ylide reacts with a trifluoromethyl-substituted benzaldehyde.
Oxazole Ring Formation: The styryl intermediate is then subjected to cyclization with an appropriate amine to form the oxazole ring. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure.
N-Methylation: The final step involves the methylation of the oxazole nitrogen using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced oxazole products.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
科学的研究の応用
N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine has found applications in several areas of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe for studying biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: The compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit the proliferation of cancer cells
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals, where its unique properties are leveraged for specific applications.
作用機序
The mechanism of action of N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity.
類似化合物との比較
Similar Compounds
4-Methyl-2-(4-(trifluoromethyl)styryl)oxazole: Similar structure but lacks the N-methyl group.
2-(4-(Trifluoromethyl)styryl)oxazole: Similar structure but lacks both the N-methyl group and the 4-methyl substitution on the oxazole ring.
Uniqueness
N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making the compound more resistant to metabolic degradation and enhancing its potential as a therapeutic agent.
特性
分子式 |
C13H11F3N2O |
|---|---|
分子量 |
268.23 g/mol |
IUPAC名 |
N-methyl-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-amine |
InChI |
InChI=1S/C13H11F3N2O/c1-17-11-8-19-12(18-11)7-4-9-2-5-10(6-3-9)13(14,15)16/h2-8,17H,1H3/b7-4+ |
InChIキー |
XTXRXEHBDPJWLL-QPJJXVBHSA-N |
異性体SMILES |
CNC1=COC(=N1)/C=C/C2=CC=C(C=C2)C(F)(F)F |
正規SMILES |
CNC1=COC(=N1)C=CC2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


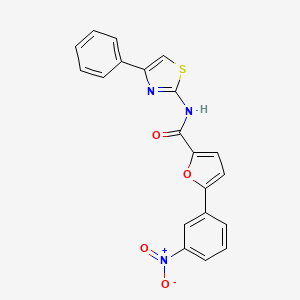
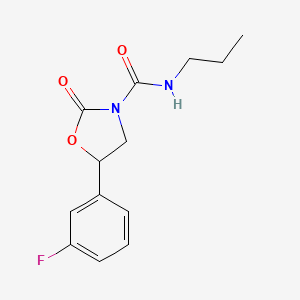
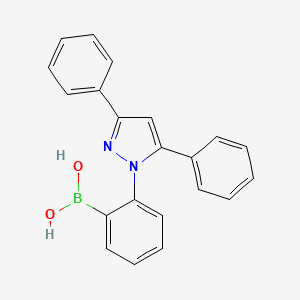
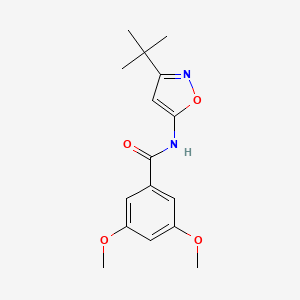
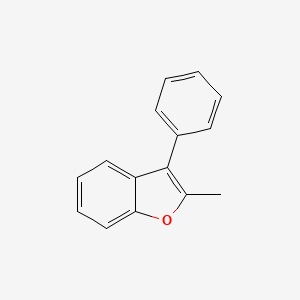

![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)
![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
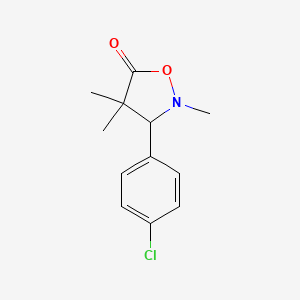
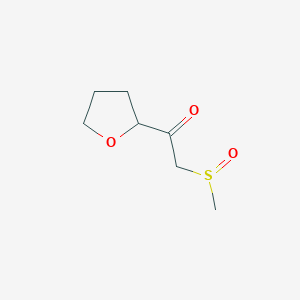
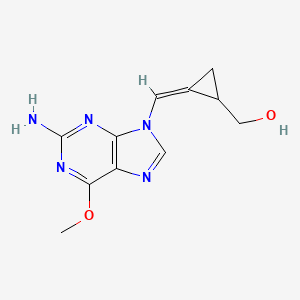

![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)

